molecular formula C8H10BFO4 B3349584 4-Fluoro-3-(methoxymethoxy)phenylboronic acid CAS No. 2246556-68-1

4-Fluoro-3-(methoxymethoxy)phenylboronic acid

Cat. No.: B3349584
CAS No.: 2246556-68-1
M. Wt: 199.97 g/mol
InChI Key: WQVFBIPVBMZGMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Arylboronic Acids as Versatile Reagents in C-C and C-X Bond Formations

The utility of arylboronic acids in organic synthesis has undergone a remarkable evolution, transitioning from chemical curiosities to cornerstone reagents in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govcore.ac.uk Their ascent to prominence is inextricably linked with the development of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. bhu.ac.in This reaction, which couples an organoboron compound with an organic halide or triflate, has become one of the most powerful and widely used methods for constructing biaryl and substituted aromatic structures.

The advantages of arylboronic acids over other organometallic reagents are numerous. They are generally stable, crystalline solids that are often tolerant of air and moisture, making them easier to handle than many of their organometallic counterparts. nih.gov Furthermore, the byproducts of reactions involving boronic acids are typically non-toxic and easily removed, aligning with the principles of green chemistry. The functional group tolerance of the Suzuki-Miyaura reaction is exceptionally broad, allowing for the coupling of substrates bearing a wide array of sensitive functional groups without the need for extensive protecting group strategies.

Initially focused on the formation of C-C bonds, the scope of reactions employing arylboronic acids has expanded to include the formation of C-N, C-O, and C-S bonds, further cementing their status as versatile and indispensable tools in the synthetic chemist's toolkit.

Rationale for Research Focus on Highly Functionalized Phenylboronic Acids: The Case of 4-Fluoro-3-(methoxymethoxy)phenylboronic Acid

This compound is a prime example of such a highly functionalized reagent. Each substituent on the phenyl ring is strategically placed to serve a distinct purpose. The boronic acid group is the reactive handle for cross-coupling reactions. The fluorine atom can modulate the electronic properties of the molecule and often enhances biological activity in the final product. chemimpex.com The methoxymethoxy (MOM) group is a well-established protecting group for a hydroxyl functionality, allowing for its temporary masking while other transformations are carried out on the molecule. This latent hydroxyl group can be unveiled in a later synthetic step to participate in further reactions or to be a key feature of the final target molecule. The use of such a pre-functionalized building block streamlines the synthetic route, avoiding additional steps for installing these functionalities individually.

Overview of the Unique Reactivity Landscape Conferred by Fluorine and Methoxymethoxy Substituents

The reactivity of this compound is significantly influenced by its substituents. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect, which can increase the Lewis acidity of the boronic acid. nih.govresearchgate.net This can, in some cases, influence the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle. The para-position of the fluorine atom also means its resonance effect can play a role in the electronic nature of the aromatic ring. nih.gov

The methoxymethoxy group at the 3-position is primarily an ortho-alkoxy substituent relative to the boronic acid. While the MOM group is primarily a protecting group, its oxygen atoms can potentially interact with the boron center, influencing the conformation and reactivity of the molecule. The presence of this group also adds steric bulk, which can affect the approach of the palladium catalyst and the coupling partner. The MOM group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions to reveal the parent phenol (B47542), providing a strategic handle for further synthetic elaboration.

Scope and Academic Significance of Investigations into this compound

While this compound may not be the subject of a vast body of dedicated academic publications, its significance lies in its role as a versatile building block in the synthesis of more complex molecules. Its commercial availability points to its utility in both academic and industrial research, particularly in the fields of medicinal chemistry and materials science. cymitquimica.com

Investigations involving this reagent are likely to be embedded within larger synthetic campaigns aimed at the preparation of novel bioactive compounds or functional materials. For instance, the 4-fluoro-3-hydroxyphenyl motif is a structural feature in a number of biologically active molecules, and this boronic acid provides a convenient route to access such structures. The academic significance of this compound is therefore best understood by examining its application in the synthesis of complex target molecules, where its unique combination of functionalities can lead to more efficient and elegant synthetic strategies. chemimpex.comjapsonline.com

Chemical and Physical Properties

PropertyValue
CAS Number 871126-27-3
Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
Appearance White to off-white solid
Melting Point 120-130 °C

Properties

IUPAC Name

[4-fluoro-3-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO4/c1-13-5-14-8-4-6(9(11)12)2-3-7(8)10/h2-4,11-12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVFBIPVBMZGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246556-68-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2246556-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Role As a Synthetic Building Block in Complex Chemical Architectures

Construction of Advanced Pharmaceutical Precursors and Biologically Relevant Scaffolds

In medicinal chemistry, the synthesis of novel molecular entities with high efficacy and specificity is paramount. 4-Fluoro-3-(methoxymethoxy)phenylboronic acid is instrumental in the construction of various pharmaceutical precursors. The incorporation of a fluorine atom can enhance a drug's metabolic stability and binding affinity to its target.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. For instance, it is utilized in the preparation of kinase inhibitors, which are a significant class of drugs for cancer therapy. The phenylboronic acid portion of the molecule allows for its coupling with various heterocyclic partners to generate complex scaffolds that can be further elaborated into potent and selective inhibitors. One notable application is in the synthesis of inhibitors for proteins such as Akt (also known as Protein Kinase B), which are crucial targets in cancer research. The synthesis of complex molecules like AZD5363, an Akt inhibitor, utilizes intermediates derived from similar fluorinated phenylboronic acids.

The ability to introduce a 4-fluoro-3-hydroxyphenyl motif, after deprotection of the MOM group, is particularly valuable for creating compounds that can form key hydrogen bonding interactions within the active sites of biological targets.

Application in the Synthesis of Agrochemical Intermediates

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is critical for modern agriculture. The unique electronic and lipophilic properties imparted by fluorine-containing substituents can lead to enhanced biological activity and selectivity in crop protection agents.

While direct examples involving this compound in publicly available agrochemical synthesis literature are specific, the utility of fluorinated phenylboronic acids, in general, is well-established. chemimpex.comchemimpex.comchemimpex.com They are used to create complex molecular structures that are central to the efficacy of modern pesticides. The introduction of fluorine can significantly alter the properties of a molecule, impacting its translocation within a plant, its metabolic profile, and its interaction with the target pest or weed. nih.gov For example, related fluorinated and boronic acid-containing compounds are used in the synthesis of certain herbicides that exhibit high potency against specific weeds while being safe for the crops. chemicalbook.com

Utilization in Polymer Chemistry and Advanced Materials Research

In the field of materials science, phenylboronic acids are employed in the synthesis of functional polymers and advanced materials. These materials can have applications in electronics, coatings, and sensor technology. chemimpex.com The presence of the fluorine atom in this compound can be leveraged to tune the electronic properties, thermal stability, and hydrophobicity of polymers.

This building block can be incorporated into polymer chains via Suzuki-Miyaura cross-coupling polymerization to create conjugated polymers. These types of polymers are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The fluorine substituent can influence the energy levels of the polymer's frontier molecular orbitals, which is a critical factor in the performance of such devices.

Strategic Incorporation into Combinatorial Synthesis Libraries

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate a large number of diverse compounds for screening. This compound is an ideal building block for inclusion in combinatorial libraries due to its ability to participate in robust and high-throughput coupling reactions like the Suzuki-Miyaura coupling.

By reacting this boronic acid with a diverse set of coupling partners (e.g., various aryl or heteroaryl halides), chemists can efficiently create a library of compounds with a common 4-fluoro-3-(methoxymethoxy)phenyl core but with varied peripheral substituents. After deprotection of the MOM group, a library of 4-fluoro-3-hydroxyphenyl derivatives is generated. These libraries can then be screened for biological activity or desirable material properties, accelerating the discovery of new lead compounds or functional materials.

Mechanistic Investigations and Computational Chemical Studies of 4 Fluoro 3 Methoxymethoxy Phenylboronic Acid Reactivity

Elucidation of Reaction Mechanisms in Transition Metal-Catalyzed Processes

The Suzuki-Miyaura coupling reaction is a cornerstone of carbon-carbon bond formation, and its mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from boron to the palladium center, is often rate-determining and has been the subject of extensive mechanistic investigation.

For the Suzuki-Miyaura coupling involving arylboronic acids like 4-Fluoro-3-(methoxymethoxy)phenylboronic acid, two primary transmetalation pathways are widely debated: the "boronate" pathway and the "oxo-palladium" pathway. The operative mechanism is highly dependent on the specific reaction conditions, including the base, solvent, and ligands used.

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521) or carbonate) first reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. This activated boronate then reacts with the palladium(II) halide complex (LₙPd(Ar')X), displacing the halide to form a palladium-boronate intermediate, which subsequently undergoes transmetalation. Computational studies strongly suggest that the catalytic cycle often begins with the reaction between the base and the organoboronic acid.

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the palladium(II) halide complex to generate a palladium hydroxide complex (LₙPd(Ar')OH). This palladium hydroxide species is more reactive towards the neutral boronic acid than the corresponding palladium halide complex. The reaction between the palladium hydroxide and the boronic acid leads to the formation of an intermediate with a Pd-O-B linkage, which then facilitates the transfer of the aryl group from boron to palladium. Kinetic studies have shown that the reaction of a Pd-hydroxide complex with a boronic acid is significantly faster than the reaction of a Pd-halide complex with the corresponding trihydroxyborate, providing strong evidence for the viability of this pathway.

Both pathways are considered plausible for substrates like this compound. The presence of water and a base like potassium carbonate can generate the necessary hydroxide ions to facilitate either pathway. The choice between these routes is a subtle balance of reaction kinetics under specific catalytic conditions.

The substituents on the phenylboronic acid play a critical role in modulating its reactivity. In this compound, the fluorine atom and the methoxymethoxy (MOM) group exert significant electronic and potential steric or chelating effects.

Fluorine Substituent: The fluorine atom at the 4-position is a strongly electronegative, electron-withdrawing group. This has several consequences:

Increased Acidity: The inductive withdrawal of electron density increases the Lewis acidity of the boron center, which can affect the equilibrium between the boronic acid and the corresponding boronate. Generally, the introduction of fluorine substituents increases the acidity of phenylboronic acids.

The combination of a moderately electron-withdrawing MOM group and a strongly electron-withdrawing fluorine atom makes the phenyl ring relatively electron-poor, which can affect its transfer from boron to palladium during the transmetalation step.

Below is a table summarizing representative activation energies for the elementary steps in a model Suzuki-Miyaura coupling, illustrating the typical energetic profile.

Elementary StepTypical Activation Energy (Eₐ) Range (kcal/mol)Notes
Oxidative Addition10 - 15Generally a fast and exothermic step.
Transmetalation15 - 25+Often the rate-determining step with the highest barrier.
Reductive Elimination5 - 10Typically a fast, thermodynamically favorable step.

Note: These values are generalized from various studies and the actual barriers for reactions involving this compound would depend on the specific reaction partners and conditions.

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) is particularly well-suited for studying transition metal-catalyzed reactions, offering detailed insights into the structures and energies of intermediates and transition states.

DFT calculations are widely used to map the potential energy surfaces of the Suzuki-Miyaura catalytic cycle. For a substrate like this compound, DFT can be employed to:

Compare Mechanistic Pathways: By calculating the activation energy barriers for both the boronate and oxo-Pd transmetalation pathways, DFT can predict which mechanism is energetically more favorable under a given set of conditions (e.g., in the presence of a specific base or solvent).

Identify Transition State Structures: DFT allows for the geometric optimization of transition state structures for each elementary step. This provides a picture of the molecular arrangement at the peak of the energy barrier, revealing key interactions, such as ligand effects or substrate-catalyst coordination, that govern reactivity.

Analyze Substituent Effects: The influence of the fluorine and methoxymethoxy groups can be quantitatively assessed. Calculations can determine how these substituents alter the charge distribution and energies of the intermediates and transition states, thereby explaining their impact on reaction rates and selectivity.

A typical DFT study would model the reaction of a palladium complex with the boronic acid, calculating the relative free energies (ΔG) of all species along the reaction coordinate, as conceptualized in the table below.

SpeciesDescriptionConceptual Relative Energy (kcal/mol)
ReactantsPd(II)-halide complex + Boronic Acid/Boronate0.0
TS_transmetalationTransition State for Transmetalation+15 to +25
IntermediatePd(II)-diaryl complex-5 to -10
TS_reductive_eliminationTransition State for Reductive Elimination+5 to +10
ProductsBiaryl product + Pd(0) catalyst-20 to -30

Note: This table represents a conceptual energy profile for a generic Suzuki-Miyaura reaction as determined by DFT; actual values depend on the specific system and level of theory.

Beyond mapping reaction pathways, quantum chemical calculations can provide deeper insights into the intrinsic reactivity of a molecule through various electronic structure descriptors. The Fukui function, ƒ(r), is a concept derived from DFT that helps identify the most reactive sites within a molecule. It describes the change in electron density at a specific point when the total number of electrons in the system changes.

There are two key types of Fukui functions:

ƒ⁺(r): This function corresponds to the addition of an electron and indicates sites susceptible to nucleophilic attack . Regions with high ƒ⁺(r) values are electrophilic.

ƒ⁻(r): This function corresponds to the removal of an electron and indicates sites susceptible to electrophilic attack . Regions with high ƒ⁻(r) values are nucleophilic.

For this compound, the most relevant site for the Suzuki-Miyaura reaction is the carbon atom bonded to the boron (the ipso-carbon). The reactivity of this C-B bond during transmetalation can be analyzed using condensed Fukui functions, which assign a reactivity index to each atom.

The electron-withdrawing fluorine and methoxymethoxy groups would be expected to decrease the electron density on the aromatic ring, influencing the Fukui function values. A DFT calculation could precisely quantify this effect, predicting the susceptibility of the ipso-carbon to participate in the transmetalation step. A higher Fukui index related to the transfer of the aryl group would suggest higher reactivity in the key bond-forming step. These descriptors are valuable for comparing the reactivity of different substituted boronic acids without the need for full reaction modeling.

Understanding the Influence of Solvation and Ligand Effects.

The reactivity of this compound in cross-coupling reactions is significantly modulated by the surrounding solvent molecules and the nature of the ligands coordinated to the metal catalyst, typically palladium. While specific studies on this compound are not extensively documented, the influence of solvation and ligand effects can be understood from comprehensive studies on related phenylboronic acids in Suzuki-Miyaura cross-coupling reactions.

Solvation Effects: The solvent plays a crucial role in several stages of the catalytic cycle. It influences the solubility of the reactants, the stability of intermediates, and the rate of key steps such as oxidative addition and transmetalation. The choice of solvent can impact the acid-base equilibria involving the boronic acid, affecting its activation. Computational studies on monosubstituted phenylboronic acids have shown that the acid dissociation constant (pKa) is a key parameter influencing reactivity, and this is sensitive to the solvent environment. ucsf.eduresearchgate.net For instance, the COSMO-RS model has been employed to predict the pKa of various phenylboronic acids in aqueous and non-aqueous solutions, highlighting the importance of the solvent in determining the acidity and, consequently, the nucleophilicity of the boronic acid. ucsf.eduresearchgate.net

Ligand Effects: Ligands coordinated to the palladium center are critical in determining the efficiency, selectivity, and scope of the cross-coupling reaction. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species. For instance, electron-rich and sterically hindered phosphine (B1218219) ligands are often effective in promoting the coupling of challenging substrates. Studies on various P,O-ligands, such as 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane, have demonstrated their utility in palladium-catalyzed Suzuki reactions involving a wide range of aryl chlorides and boronic acids. acs.org The ability of a ligand to form a chelate with the palladium center can lead to more stable and efficient catalytic intermediates. acs.org The choice of ligand can also influence the mechanism of the transmetalation step, a critical part of the catalytic cycle.

The following table summarizes the general influence of different ligand types on Suzuki-Miyaura cross-coupling reactions, which can be extrapolated to reactions involving this compound.

Ligand TypeGeneral CharacteristicsImpact on Reactivity
Monodentate Phosphines e.g., PPh₃, PCy₃Can be effective for simple substrates, but may lead to catalyst decomposition at high temperatures.
Bidentate Phosphines e.g., dppf, XantphosForm stable chelates with palladium, enhancing catalyst stability and promoting efficient cross-coupling.
N-Heterocyclic Carbenes (NHCs) Strong σ-donorsHighly effective for coupling of unreactive substrates like aryl chlorides.
P,O-Ligands Chelate through phosphorus and oxygenCan generate and stabilize mono-phosphine P,O-chelating palladium intermediates, which are highly efficient. acs.org

Spectroscopic Interrogation of Reactive Intermediates.

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient reactive intermediates. In the context of Suzuki-Miyaura cross-coupling reactions involving boronic acids, significant efforts have been directed towards identifying the species involved in the crucial transmetalation step. While direct spectroscopic studies on intermediates derived from this compound are not specifically reported, general methodologies and findings for other arylboronic acids provide a framework for understanding its behavior.

Low-temperature rapid injection nuclear magnetic resonance (NMR) spectroscopy has emerged as a powerful technique for generating, observing, and characterizing previously elusive pre-transmetalation intermediates. illinois.edunih.gov These studies have provided direct evidence for the existence of species containing palladium-oxygen-boron (Pd-O-B) linkages. illinois.eduillinois.eduacs.org

Research has identified three distinct types of pre-transmetalation intermediates:

A tricoordinate boronic acid complex. illinois.eduillinois.edu

A tetracoordinate boronate complex with a 2:1 stoichiometry with respect to palladium. illinois.edu

A tetracoordinate boronate complex with a 1:1 stoichiometry with respect to palladium. illinois.edu

These intermediates have been shown to be kinetically competent to proceed to the cross-coupled product. illinois.eduillinois.edu The formation and stability of these intermediates are influenced by factors such as the ligand on the palladium, the nature of the boronic acid, and the reaction conditions. For instance, kinetic analysis monitoring the decay of Pd-O-B containing intermediates and the formation of the product has been carried out using ¹⁹F NMR spectroscopy for reactions involving fluorinated phenylboronic acids. acs.org

The following table outlines the key spectroscopic techniques and the types of intermediates that have been characterized in the study of Suzuki-Miyaura reactions.

Spectroscopic TechniqueType of Intermediate StudiedKey Findings
Low-Temperature NMR Pre-transmetalation intermediates (Pd-O-B linkages)Direct observation and characterization of tricoordinate and tetracoordinate boronate complexes. illinois.edunih.govillinois.edu
¹⁹F NMR Spectroscopy Intermediates from fluorinated arylboronic acidsAllows for kinetic analysis of the decay of intermediates and formation of products. acs.org
X-ray Crystallography Palladium-ligand complexesProvides structural information on the catalyst and its interaction with ligands. acs.org

These spectroscopic investigations have been instrumental in refining the mechanistic understanding of the Suzuki-Miyaura reaction, moving from postulated intermediates to directly observed and characterized species. This knowledge is crucial for the rational design of more efficient and selective catalytic systems for a broad range of substrates, including this compound.

Advanced Spectroscopic and Chromatographic Methodologies for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

High-resolution NMR spectroscopy is a cornerstone of modern chemical analysis, offering detailed information about molecular structure, dynamics, and the chemical environment of nuclei. For a substituted arylboronic acid like "4-Fluoro-3-(methoxymethoxy)phenylboronic acid," various NMR techniques are employed to probe its reactivity and characterize its derivatives.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental structural information, complex molecules formed from reactions involving "this compound" often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. These experiments reveal through-bond and through-space correlations between nuclei, allowing chemists to piece together the molecular framework.

2D Correlated Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to one another in a molecule. For a product derived from "this compound," COSY would be used to confirm the connectivity of protons on the aromatic ring and any aliphatic chains in the coupled product.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This is essential for assigning the carbon signals in the complex aromatic and aliphatic regions of a reaction product.

Heteronuclear Multiple Bond Correlation (HMBC): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule, such as connecting the phenyl ring of the boronic acid to another molecular scaffold after a cross-coupling reaction.

For example, in the structural analysis of a biaryl product formed from a Suzuki-Miyaura coupling reaction, HMBC would show correlations between the protons on one aromatic ring and the carbons of the other, confirming the formation of the new carbon-carbon bond.

Understanding reaction kinetics and identifying transient intermediates are critical for optimizing reaction conditions and elucidating mechanisms. In-situ (or reaction monitoring) NMR allows researchers to observe a reaction as it happens directly within the NMR tube. acs.org

By acquiring spectra at regular intervals, the concentration of reactants, intermediates, and products can be tracked over time. acs.org This data provides invaluable kinetic information, such as reaction rates and orders, and can reveal the presence of short-lived species that might be missed by conventional analysis of the final product mixture. For reactions involving "this compound," this could involve monitoring the consumption of the boronic acid signal while observing the concurrent appearance of the product signals.

Flow NMR is a more advanced application of this principle, where reactants are continuously pumped through a specialized NMR flow cell. acrospharmatech.com This technique is particularly suited for studying fast reactions and for integrating automated analysis into continuous manufacturing processes. acrospharmatech.com

While solution-state NMR is more common, solid-state NMR (ssNMR) provides crucial information about the structure, packing, and dynamics of molecules in the solid phase. researchgate.netacs.org Crystalline materials can exist in different polymorphic forms, which have the same chemical composition but different crystal structures. These polymorphs can exhibit different physical properties, such as solubility and stability.

Given the structure of "this compound," NMR spectroscopy of boron-11 (B1246496) and fluorine-19 nuclei offers highly specific and sensitive probes into its chemical behavior.

Boron-11 (¹¹B) NMR: Boron has two NMR-active isotopes, with ¹¹B (spin I = 3/2, 80.1% natural abundance) being the more commonly studied. nsf.gov The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. acs.orgnsf.gov Trigonal planar (sp²-hybridized) boronic acids typically show a broad signal at a lower field (e.g., ~18-31 ppm), while tetrahedral (sp³-hybridized) boronate esters or borate (B1201080) complexes resonate at a higher field. nih.gov This makes ¹¹B NMR an excellent tool for studying equilibria involving boronic acids, such as their reaction with diols to form boronate esters or their speciation in different pH environments. acs.orgnsf.gov

Fluorine-19 (¹⁹F) NMR: The ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) is highly sensitive to its electronic environment, resulting in a wide chemical shift range and often simple, first-order spectra. In "this compound," the ¹⁹F chemical shift would be a sensitive indicator of any electronic changes in the aromatic ring during a reaction. Monitoring the ¹⁹F signal is a clean and effective way to track the progress of a reaction, as the starting material and product will likely have distinct ¹⁹F chemical shifts. rsc.org

Table 1: Expected NMR Spectroscopic Properties for Probing Functional Groups

Technique Nucleus Information Gained Application to this compound
¹¹B NMR ¹¹B Boron coordination state (sp² vs. sp³) Monitoring conversion to boronate esters or other adducts.
¹⁹F NMR ¹⁹F Electronic environment of the fluorine atom Tracking reaction progress by observing changes in the fluorine chemical shift.

Mass Spectrometry (MS) for Reaction Progress and Product Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of compounds, elucidate their structure, and quantify their abundance.

High-resolution mass spectrometry (HRMS) measures m/z values with very high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental composition of a molecule. For any new compound synthesized using "this compound," HRMS is the definitive method for confirming its molecular formula. By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, researchers can confirm the identity of their product with high confidence. This is a standard requirement for the publication of new chemical entities.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-Fluoro-3-(methoxycarbonyl)phenylboronic acid
4-Fluoro-3-methoxyphenylboronic acid

MALDI-TOF MS for Larger Derivatives and Oligomers

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the mass analysis of large molecules, including oligomers and complex derivatives that might be synthesized using this compound as a monomeric unit. This method is particularly advantageous for its ability to analyze high molecular weight compounds with high sensitivity while minimizing fragmentation.

The analysis of boronic acid-containing macromolecules, however, presents unique challenges. The boronic acid group can be prone to dehydration, forming cyclic boroxine (B1236090) trimers, or may interact non-covalently, leading to complex and difficult-to-interpret spectra. To overcome these issues, specific strategies and matrices are employed. One effective approach is the in-situ derivatization of the boronic acid moiety on the MALDI target plate. nih.gov

A particularly successful strategy involves the use of 2,5-dihydroxybenzoic acid (DHB) as the matrix. DHB can act as both a standard matrix and a derivatizing agent, reacting with the boronic acid to form a stable DHB adduct. nih.govacs.org This on-plate esterification prevents undesirable side reactions and yields high-quality spectra, simplifying analysis. nih.gov Alternatively, pre-derivatization of the boronic acid groups with 1,2-diols like pinacol (B44631) can also be effective for improving molecular ion detection before MALDI analysis. acs.org

For hypothetical oligomers synthesized from this compound, MALDI-TOF MS would be invaluable for determining the distribution of oligomer lengths, confirming the mass of the repeating unit, and identifying the end-groups of the polymer chains. nih.gov

Table 1: Common Strategies and Matrices for MALDI-TOF MS Analysis of Boronic Acid Derivatives.
StrategyMatrix/ReagentMode of ActionPrimary ApplicationReference
In-situ Derivatization2,5-dihydroxybenzoic acid (DHB)Forms a stable boronate ester adduct on the target plate, preventing boroxine formation.Direct analysis of peptide boronic acids and other derivatives without pre-treatment. nih.gov
Pre-analysis DerivatizationPinacolConverts the boronic acid to a more stable pinacol boronate ester prior to mixing with the matrix.Stabilizing boronic acids to improve molecular ion signals. acs.org
Reactive MatrixBoronic acid analogue of CHCAThe matrix itself contains a boronic acid, enabling molecular recognition of analytes like diols.Selective analysis of molecules that interact with boronic acids. rsc.org
Standard Matrixα-Cyano-4-hydroxycinnamic acid (CHCA)Co-crystallizes with the analyte to facilitate soft ionization. Often used with pre-derivatized boronic esters.General analysis of peptides and other biomolecules. acs.org

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis of Derivatives

Single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of crystalline solids at the atomic level. For derivatives of this compound, this technique provides unequivocal proof of molecular connectivity, conformation, and the intricate details of intermolecular interactions in the solid state. wiley-vch.de Furthermore, for chiral derivatives, X-ray crystallography is the gold standard for the unambiguous determination of absolute stereochemistry.

The structural analysis of phenylboronic acids reveals characteristic patterns of intermolecular hydrogen bonding. Typically, the boronic acid moieties of two separate molecules form a dimeric pair through two O–H···O hydrogen bonds, creating a stable, centrosymmetric unit. wiley-vch.de These dimeric units then further assemble into extended networks or layers.

Table 2: Representative Crystallographic Data for a Phenylboronic Acid Derivative. Data shown is illustrative of typical parameters obtained from X-ray analysis.
ParameterDescriptionTypical Value/Information
Crystal SystemThe symmetry class of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupDescribes the symmetry of the unit cell.e.g., P2₁/c
Unit Cell DimensionsLengths (a, b, c) and angles (α, β, γ) of the unit cell.e.g., a = 6.1 Å, b = 12.3 Å, c = 14.8 Å, β = 95.2°
Bond LengthsPrecise distances between bonded atoms.e.g., C-B: ~1.57 Å; B-O: ~1.37 Å
Bond AnglesAngles between three connected atoms.e.g., O-B-O: ~119°
Torsion AnglesDefines the conformation around rotatable bonds.e.g., C-C-B-O angle
Hydrogen BondsIdentifies key intermolecular interactions governing crystal packing.e.g., O-H···O distance and angle

Advanced Chromatographic Techniques for Separation and Purity Assessment in Complex Reaction Mixtures (e.g., Preparative HPLC, Flash Chromatography)

The purification of boronic acids and their derivatives from complex reaction mixtures can be challenging using standard silica (B1680970) gel chromatography. reddit.com The Lewis acidic nature of the boron atom can lead to strong, often irreversible, adsorption to the acidic silanol (B1196071) groups on the silica surface. This can result in significant product loss, band tailing, and poor separation. reddit.com To address these issues, advanced chromatographic techniques are necessary for effective separation and purity assessment.

Flash Chromatography with Modified Stationary Phases: A significant improvement for the purification of boronic acid derivatives, particularly their pinacol esters, involves the modification of the stationary phase. One highly effective method is the impregnation of silica gel with boric acid. This treatment is thought to saturate the highly active silanol sites, thereby suppressing the undesired over-adsorption of the boronic ester compounds. This leads to a dramatic reduction in product loss and improved chromatographic performance, making flash chromatography a viable and efficient purification method.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity, especially for final compounds or challenging separations, preparative HPLC is the technique of choice. Utilizing high-resolution columns, such as those with C18 (reverse-phase) stationary phases, preparative HPLC can separate the target compound from closely related impurities with high efficiency. waters.comwaters.com The method is scalable and can be used to isolate multi-milligram to gram quantities of highly pure material. Method development often involves screening different mobile phase compositions (e.g., acetonitrile/water or methanol/water) and pH modifiers (e.g., formic acid or trifluoroacetic acid) to achieve optimal resolution. waters.com

Table 3: Comparison of Chromatographic Methods for Boronic Acid Derivative Purification.
TechniqueStationary PhaseKey AdvantagesCommon ChallengesReference
Standard Flash ChromatographySilica GelFast, inexpensive, good for large scale.Strong adsorption, product loss, peak tailing for boronic acids. reddit.com
Modified Flash ChromatographyBoric Acid-Impregnated Silica GelSuppresses over-adsorption, reduces product loss, improves peak shape.Requires pre-treatment of silica; may not be suitable for all derivatives. reddit.com
Preparative HPLCReverse-Phase (e.g., C18)Highest resolution and purity, excellent for removing trace impurities.More expensive, lower throughput, requires solvent removal from fractions. waters.com
Affinity ChromatographyPhenylboronate-Functionalized AgaroseHighly selective for glycoproteins or other cis-diol containing molecules.Specific to certain classes of compounds; not a general purification method. nih.gov

Future Research Directions and Emerging Paradigms for 4 Fluoro 3 Methoxymethoxy Phenylboronic Acid Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The future synthesis of 4-Fluoro-3-(methoxymethoxy)phenylboronic acid is expected to pivot towards greener and more sustainable methods, moving away from traditional organometallic routes that often require harsh conditions and generate significant waste. Research will likely focus on several key areas:

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Methodologies for the synthesis of arylboronic acids in water, potentially using micellar catalysis to solubilize organic reactants, are emerging. These approaches minimize the reliance on volatile and toxic organic solvents.

Catalyst-Free Approaches: Innovations in catalyst-free synthesis of masked haloarylboronic acids on water present a promising eco-friendly alternative. Such methods, if adapted for this compound, would simplify purification and reduce costs associated with metal catalysts.

Energy-Efficient Reactions: The development of synthetic protocols that proceed efficiently at room temperature will be a significant focus. For instance, photocatalytic systems, perhaps using heterogeneous catalysts like copper-doped carbon nitride, could enable the hydroxylation of precursor boronic acids under ambient conditions using air as the oxidant.

Alternative Starting Materials: Exploration of alternative, more accessible starting materials beyond aryl halides is a key research avenue. Diazotization of the corresponding arylamine followed by a Sandmeyer-type borylation offers a potentially greener route to arylboronic acids and their esters.

Sustainable Method Key Features Potential Advantages for Synthesis
Micellar Catalysis Utilizes surfactants in water to form micelles, creating "nanoreactors" for organic reactions.Reduces need for organic solvents; can enhance reaction rates.
On-Water Synthesis Reactions are performed on the surface of water, often showing rate acceleration.Catalyst-free potential; simplified workup; environmentally benign.
Photoredox Catalysis Uses light to drive chemical reactions with a photocatalyst.Mild reaction conditions (room temperature); uses air as a green oxidant.
Sandmeyer Borylation Converts arylamines to arylboronic acids via a diazonium salt intermediate.Avoids the use of organolithium or Grignard reagents.

Integration into Automated and High-Throughput Synthesis Platforms (e.g., Flow Chemistry)

To accelerate drug discovery and materials development, the integration of this compound into automated synthesis platforms is essential. Flow chemistry and high-throughput experimentation (HTE) are at the forefront of this paradigm shift.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. organic-chemistry.org The synthesis of arylboronic esters can be achieved in integrated flow microreactor systems, often using organolithium chemistry with precise residence time control. rsc.orgresearchgate.netrsc.org This approach is particularly advantageous for handling reactive intermediates safely and can be directly coupled with subsequent reactions, such as Suzuki-Miyaura couplings, in a continuous sequence. rsc.orgrsc.orgresearchgate.net The rapid synthesis of boronic acids on a multigram scale with reaction times of less than a second has been demonstrated, showcasing the immense potential for on-demand production. organic-chemistry.org

High-Throughput Experimentation (HTE): Robotic platforms utilizing multi-well plates allow for the rapid screening of hundreds of reaction conditions (e.g., catalysts, ligands, bases, solvents) in parallel. nih.govodinity.com This is particularly valuable for optimizing Suzuki-Miyaura cross-coupling reactions involving this compound with various partners. nih.govresearchgate.net By combining HTE for initial screening with flow chemistry for validation and scale-up, researchers can dramatically accelerate the discovery of optimal reaction conditions and the synthesis of compound libraries. nih.govresearchgate.net

Exploration of Asymmetric Catalysis and Enantioselective Transformations

The creation of chiral molecules is of paramount importance in the pharmaceutical industry. Future research will undoubtedly explore the use of this compound in asymmetric transformations to generate enantiomerically enriched products.

A key area of focus will be the asymmetric Suzuki-Miyaura cross-coupling . While challenging, this reaction can create axially chiral biaryls or products with stereogenic centers. beilstein-journals.org Research will involve the design and application of novel chiral ligands, such as derivatives of BIPHEP or chiral monophosphine ligands, to control the enantioselectivity of the coupling between this compound and prochiral electrophiles like allylic halides or certain aryl halides. beilstein-journals.orgresearchgate.net The electronic nature of the substituents on the boronic acid can significantly influence both the yield and the enantiomeric excess, necessitating careful optimization for this specific substrate. beilstein-journals.org

Furthermore, the compound could be employed in other enantioselective processes, such as rhodium-catalyzed asymmetric additions to aldehydes or alkenes, to construct complex molecules with defined stereochemistry.

Design of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While palladium-based catalysts are the workhorses for reactions involving boronic acids, there is a continuous drive to develop more active, stable, and selective catalytic systems.

Future efforts concerning this compound will likely involve:

Advanced Ligand Design: The development of sterically demanding and electron-rich phosphine (B1218219) ligands (e.g., SPhos, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) will continue to push the boundaries of catalyst efficiency. nih.govorganic-chemistry.org These ligands can promote the challenging oxidative addition and reductive elimination steps in the catalytic cycle, enabling couplings with unreactive partners like aryl chlorides at room temperature. nih.govorganic-chemistry.org

Heterogeneous Catalysis: To simplify catalyst separation and reuse, research into heterogeneous catalysts is expanding. This includes palladium nanoparticles supported on materials like metal oxides (e.g., Fe₂O₃) or encapsulated within metal-organic frameworks (MOFs). rsc.org These systems offer the potential for ligand-free couplings in environmentally friendly solvents like water. rsc.orgrsc.org

Alternative Metal Catalysts: While palladium dominates, catalysts based on other metals like nickel or copper are gaining traction due to their lower cost and unique reactivity profiles. Developing nickel-catalyzed Suzuki-Miyaura couplings for this compound could provide a cost-effective alternative for large-scale synthesis.

Catalyst System Components Key Advantages
Advanced Homogeneous Pd Catalysts Pd source (e.g., Pd₂(dba)₃) + bulky, electron-rich ligand (e.g., SPhos, PCy₃)High activity for challenging substrates (aryl chlorides), mild reaction conditions. organic-chemistry.org
Heterogeneous Pd/Metal Oxide Palladium nanoparticles supported on a metal oxide (e.g., Fe₂O₃).Reusable, often ligand-free, can work in aqueous media. rsc.org
Metal-Organic Framework (MOF) Catalysts Pd or Ni centers integrated into a porous MOF structure.High catalyst stability, potential for size/shape selectivity.

Unexplored Reactivity Modes and Cascade Reactions

Beyond its traditional role as a nucleophile in Suzuki-Miyaura couplings, future research will aim to unlock novel reactivity modes for this compound. A particularly exciting frontier is the design of cascade reactions, where a single synthetic operation accomplishes multiple bond-forming events, enhancing molecular complexity in a single step.

Potential cascade sequences starting with this compound could include:

Suzuki-Miyaura/Intramolecular Cyclization: After an initial cross-coupling, a suitably positioned functional group on the coupling partner could engage in a subsequent intramolecular reaction (e.g., Heck reaction, C-H activation) to rapidly construct complex heterocyclic scaffolds.

Suzuki-Miyaura/Diels-Alder Cascade: The boronic acid could be coupled with a partner that generates a diene in situ. This intermediate could then undergo a Diels-Alder reaction with a dienophile, all in one pot, to form complex borylated cyclohexene (B86901) structures. thieme.de

Deprotection/Functionalization Cascades: A reaction sequence could begin with a cross-coupling, followed by in situ cleavage of the MOM ether to reveal a phenol (B47542). This phenol could then be trapped in a subsequent reaction, such as an etherification or a cyclization, without isolating the intermediate.

These advanced synthetic strategies will maximize efficiency by minimizing purification steps and redox manipulations, providing rapid access to novel and complex molecular architectures based on the 4-fluoro-3-hydroxyphenyl scaffold.

Q & A

Q. Table 1: Common Coupling Partners

Partner (Halide)Application ExampleYield Range*
4-BromoanisoleLiquid crystal precursors60–80%
5-Bromo-2-fluoropyridinePharmaceutical intermediates55–75%
*Yields depend on catalyst (Pd(PPh3_3)4_4 vs. SPhos) and base (K2_2CO3_3 vs. CsF).

Advanced: How can researchers optimize Suzuki-Miyaura coupling efficiency with sterically hindered substrates?

Answer:
Key parameters include:

  • Catalyst selection : Use Pd(OAc)2_2 with SPhos ligand for bulky substrates, as it reduces steric hindrance .
  • Solvent/base system : Dioxane/water with K3_3PO4_4 enhances solubility of boronic acids. For moisture-sensitive cases, toluene/DMF with Cs2_2CO3_3 is preferable .
  • Temperature : Microwave-assisted synthesis (100–120°C, 10–30 min) improves yields for sluggish reactions .
    Note : Monitor reaction progress via TLC (eluent: 3:1 hexane/EtOAc) to avoid over-coupling.

Advanced: How do the fluorine and methoxymethoxy substituents influence regioselectivity in cross-coupling reactions?

Answer:

  • Fluorine : The electronegative F atom directs coupling to the para position via electronic effects, while steric effects from ortho-F may slow transmetalation .
  • Methoxymethoxy : The OCH2_2OCH3_3 group increases steric bulk but enhances solubility, enabling reactions in aqueous media. Its electron-donating nature can counteract fluorine’s electron withdrawal, balancing reactivity .
    Methodological tip : Use DFT calculations (e.g., Gaussian 16) to model transition states and predict regioselectivity.

Advanced: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

  • NMR spectroscopy : 19F^{19}F-NMR identifies fluorine environment shifts (δ -110 to -120 ppm for aryl-F). 11B^{11}B-NMR confirms boronic acid integrity (δ 28–32 ppm) .
  • Mass spectrometry : High-resolution ESI-MS detects deboronation side products (e.g., M–B(OH)2_2 + H2_2O).
  • XRD : Single-crystal X-ray diffraction resolves steric effects of the methoxymethoxy group .
    Table 2: Key Spectral Data
TechniqueKey PeaksInterpretation
1H^1H-NMRδ 3.45 (s, OCH3_3), δ 5.15 (s, OCH2_2O)Confirms substituent positions
13C^{13}C-NMRδ 154.2 (C-F), δ 95.5 (OCH2_2O)Validates aromatic substitution

Advanced: How can researchers address contradictions in reported reactivity data for this compound?

Answer:
Discrepancies often arise from:

  • Purity variations : Commercial batches may contain anhydride impurities; recrystallize from EtOAc/hexane before use .
  • Solvent effects : Reactivity in THF vs. DMF can differ by 20–30% due to boronic acid stabilization .
  • Catalyst decomposition : Use fresh Pd sources and degassed solvents to prevent Pd-black formation.
    Validation protocol : Reproduce reactions using standardized conditions (e.g., Pd(OAc)2_2/SPhos, K3_3PO4_4, 80°C) and compare yields with literature .

Advanced: What strategies mitigate hydrolysis of the boronic acid group during prolonged reactions?

Answer:

  • Protection : Convert to pinacol ester (stable to hydrolysis) using pinacol in refluxing toluene .
  • Low-water conditions : Use anhydrous solvents (e.g., THF over dioxane) and molecular sieves.
  • Acidic additives : Add 1 eq. of AcOH to stabilize the boronic acid via hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-(methoxymethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-(methoxymethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.